molecular formula C17H14O5 B11836874 7-Hydroxy-5,8-dimethoxy-3-phenyl-4H-1-benzopyran-4-one CAS No. 82517-13-3

7-Hydroxy-5,8-dimethoxy-3-phenyl-4H-1-benzopyran-4-one

Cat. No.: B11836874
CAS No.: 82517-13-3
M. Wt: 298.29 g/mol
InChI Key: COXYLZXFMVCAHI-UHFFFAOYSA-N
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Description

7-Hydroxy-5,8-dimethoxy-3-phenyl-4H-1-benzopyran-4-one is a chemical compound belonging to the class of benzopyran-4-ones. It is characterized by its molecular formula C16H12O4 and a molecular weight of 268.26 g/mol . This compound is known for its diverse biological activities and has been the subject of various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-5,8-dimethoxy-3-phenyl-4H-1-benzopyran-4-one typically involves the condensation of appropriate phenolic compounds with methoxy-substituted benzaldehydes. One common method includes the use of a base-catalyzed reaction, where the phenolic compound reacts with the benzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-5,8-dimethoxy-3-phenyl-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzopyran-4-one derivatives, quinones, and dihydrobenzopyran-4-ones .

Scientific Research Applications

7-Hydroxy-5,8-dimethoxy-3-phenyl-4H-1-benzopyran-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Hydroxy-5,8-dimethoxy-3-phenyl-4H-1-benzopyran-4-one involves its interaction with cellular targets and pathways. It has been found to inhibit certain enzymes and signaling pathways, leading to its antiproliferative and anti-inflammatory effects. The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-5,8-dimethoxy-3-phenyl-4H-1-benzopyran-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methoxy and hydroxy groups contribute to its potent biological activities and make it a valuable compound in scientific research .

Properties

CAS No.

82517-13-3

Molecular Formula

C17H14O5

Molecular Weight

298.29 g/mol

IUPAC Name

7-hydroxy-5,8-dimethoxy-3-phenylchromen-4-one

InChI

InChI=1S/C17H14O5/c1-20-13-8-12(18)16(21-2)17-14(13)15(19)11(9-22-17)10-6-4-3-5-7-10/h3-9,18H,1-2H3

InChI Key

COXYLZXFMVCAHI-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1)O)OC)OC=C(C2=O)C3=CC=CC=C3

Origin of Product

United States

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